molecular formula C6H11NO3 B2666830 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid CAS No. 85310-56-1

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Cat. No. B2666830
CAS RN: 85310-56-1
M. Wt: 145.158
InChI Key: SVVJSLPGDIZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is used in the preparation of Xanthone derivatives for the treatment and prophylaxis of hepatitis B. It is also used in the preparation of Naphthalenes and Quinolines as ATX modulating agents .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Quantum Chemical Properties

  • Density Functional Theory (DFT) Studies : The molecular properties of compounds including 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid were investigated using DFT and quantum chemical calculations. This research highlights the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities of these compounds (Bouklah et al., 2012).

Catalytic Applications in Chemical Reactions

  • Catalysis in Asymmetric Aldol Reactions : Novel β-homoproline derivatives, including 2-Hydroxy-2-(pyrrolidin-2-yl)acetic acids, were synthesized and used as organocatalysts in asymmetric aldol reactions. These compounds showed significant catalytic ability, comparable to that of l-proline, in forming aldol products with high yield and enantioselectivity (Hiraga et al., 2011).

Synthesis of Novel Compounds

  • Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives : A study demonstrated the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives using a four-component reaction, employing this compound as one of the starting materials. This research emphasizes the metal-free, efficient conditions for creating functional bioactive compounds (Li et al., 2020).

Synthesis of Analogues and Derivatives

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : New 2-(pyrrolidine-3-yl)acetic acid derivatives, which serve as cyclic γ-aminobutyric acid analogues, were synthesized. The key steps in this synthesis involve intermolecular [2+2]-photocycloaddition and fragmentation reactions (Petz et al., 2019).

Parallel Synthesis for Library Construction

  • Parallel Synthesis of Pyrrol-2-ones : A method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation was developed. This approach is significant for synthesizing a large library of pyrrolones, where this compound plays a role in the reaction medium (Ryabukhin et al., 2012).

properties

IUPAC Name

2-hydroxy-2-pyrrolidin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(6(9)10)4-1-2-7-3-4/h4-5,7-8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVJSLPGDIZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.